Amosulalol Hydrochloride

Description

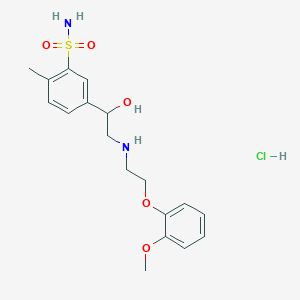

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVCPDVOFCWKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00918277 | |

| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-86-0, 93633-92-2 | |

| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YM 09538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amosulalol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSULALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amosulalol Hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Amosulalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent pharmacological agent characterized by a dual mechanism of action, functioning as a competitive antagonist at both α- and β-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of its molecular interactions, downstream signaling effects, and the key experimental evidence that defines its pharmacodynamic profile. The primary therapeutic application of amosulalol stems from its ability to induce vasodilation via α1-adrenoceptor blockade while simultaneously preventing reflex tachycardia and reducing cardiac workload through β-adrenoceptor blockade.[1][3][4] This dual activity provides a balanced and effective approach to managing cardiovascular conditions, particularly hypertension.[1][3]

Core Mechanism: Dual α- and β-Adrenergic Receptor Antagonism

Amosulalol's primary mechanism involves the competitive and reversible blockade of multiple adrenergic receptor subtypes.

-

α1-Adrenergic Blockade: Amosulalol is a selective antagonist of α1-adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels.[3] By blocking these Gq-protein coupled receptors, it prevents norepinephrine and epinephrine from inducing vasoconstriction. The resulting vasodilation leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[1][3]

-

β-Adrenergic Blockade: The compound is a non-selective antagonist of β1- and β2-adrenergic receptors.[1][3]

-

β1-Receptor Blockade: In the heart, where β1 receptors are prevalent, amosulalol's antagonism leads to a negative chronotropic (decreased heart rate) and negative inotropic (decreased myocardial contractility) effect.[3][5] This reduces cardiac output and myocardial oxygen demand.[3][5] Blockade of β1 receptors in the kidneys also inhibits renin release, thereby suppressing the renin-angiotensin-aldosterone system.[6][7][8]

-

β2-Receptor Blockade: Antagonism at β2-receptors can lead to some mild, generally less pronounced, effects such as bronchoconstriction.[3]

-

-

α2-Adrenergic Blockade: Some studies suggest that amosulalol also possesses a weak antagonistic effect at α2-adrenoceptors.[9][10] This action may contribute to an increased outflow of noradrenaline from nerve terminals.[10]

Quantitative Pharmacological Data

The affinity and potency of amosulalol at different adrenergic receptors have been quantified in various experimental systems. The pA2 value, derived from Schild plot analysis, is a logarithmic measure of an antagonist's potency. A higher pA2 value indicates greater potency.

| Parameter | Receptor Subtype | Agonist Used | Experimental Model | Result | Reference |

| Potency (pA2) | α1-Adrenoceptor | Phenylephrine | Rat Isolated Aorta | 8.6 | [10] |

| Potency (pA2) | β1-Adrenoceptor | Isoprenaline | Rat Isolated Right Ventricle | 7.5 - 8.1 | [10] |

| Potency (DR10) | α1-Adrenoceptor | Phenylephrine | Pithed Rats (in vivo) | 11.5 mg/kg (p.o.) | [4] |

| Potency (DR10) | β1-Adrenoceptor | Isoproterenol | Pithed Rats (in vivo) | 13.6 mg/kg (p.o.) | [4] |

Note: DR10 is the dose of the antagonist required to produce a 10-fold rightward shift in the agonist dose-response curve.

Downstream Signaling Pathways

Amosulalol modulates intracellular signaling by blocking G-protein coupled adrenergic receptors.

4.1 α1-Adrenoceptor Signaling Blockade Amosulalol prevents the activation of the Gq pathway. When an agonist like norepinephrine binds to the α1-receptor, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Amosulalol's antagonism at the α1-receptor inhibits this entire pathway, promoting vasodilation.[11]

4.2 β1/β2-Adrenoceptor Signaling Blockade By antagonizing β-receptors, amosulalol inhibits the Gs pathway. Agonist binding normally activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses, including increased heart rate and contractility. Amosulalol's blockade prevents this increase in cAMP, thereby dampening the sympathetic response in target tissues like the heart.[11][12]

Experimental Protocols and Evidence

The mechanism of amosulalol has been elucidated through a combination of in vitro and in vivo experiments.

5.1 In Vitro Functional Assays: Schild Analysis This is a cornerstone method in pharmacology to determine the potency (pA2 value) and nature (competitive vs. non-competitive) of an antagonist.

-

Objective: To quantify the antagonistic effect of amosulalol on adrenoceptors in isolated tissues.

-

Methodology:

-

Tissue Preparation: An isolated tissue, such as a rat aortic ring (for α1 activity) or a guinea pig right atrium (for β1 activity), is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated.

-

Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1). The response (e.g., muscle contraction) is measured at each concentration until a maximum effect is achieved.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of amosulalol for a predetermined equilibration period.

-

Agonist Dose-Response Curve (in presence of Antagonist): The agonist cumulative concentration-response curve is repeated in the presence of amosulalol. For a competitive antagonist, this curve will be shifted to the right in a parallel manner.

-

Repeat: Steps 3 and 4 are repeated with increasing concentrations of amosulalol.

-

Schild Plot Construction: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A Schild plot is constructed by graphing log(dose ratio - 1) versus the log of the molar concentration of the antagonist.

-

Data Interpretation: For a competitive antagonist, the resulting plot should be a straight line with a slope not significantly different from 1.0.[13][14] The x-intercept of this line provides the pA2 value.[13]

-

5.2 Electrophysiological Studies Experiments using standard microelectrode techniques on isolated rabbit papillary muscles have provided further insight into amosulalol's action.[15]

-

Methodology: Intracellular action potentials are recorded from isolated cardiac tissue. The effects of amosulalol on parameters like the maximum rate of depolarization (Vmax) and action potential duration (APD) are measured.

-

Key Findings: Amosulalol, at concentrations above 3 µM, was found to decrease Vmax and increase APD.[15] These effects are characteristic of Class I and Class III antiarrhythmic properties, respectively, suggesting an additional mechanism beyond simple β-blockade that may contribute to its clinical profile in managing certain arrhythmias.[15]

5.3 In Vivo Studies in Hypertensive Rat Models Studies in spontaneously hypertensive rats (SHR) are crucial for confirming the antihypertensive effects observed in vitro.

-

Methodology: Amosulalol is administered orally to conscious SHR, and its effects on systolic blood pressure, heart rate, and plasma renin activity (PRA) are monitored over time.[4] Its effects are often compared to selective α1-blockers (like prazosin) and other β-blockers (like propranolol).

-

Key Findings: A single oral administration of amosulalol effectively lowers blood pressure in hypertensive rats.[4][7] Unlike a pure α1-blocker like prazosin, amosulalol does not cause a significant reflex tachycardia, a benefit attributed to its concurrent β1-blockade.[4] Furthermore, repeated administration has been shown to reduce both heart rate and plasma renin activity.[4]

Conclusion

The mechanism of action of this compound is a well-defined, multifaceted process centered on its dual antagonism of α1- and β-adrenergic receptors. Blockade of α1-receptors mediates vasodilation and a reduction in peripheral resistance, while concurrent β-blockade prevents reflex tachycardia, lowers cardiac output, and suppresses the renin-angiotensin system. This combined action provides a logical and effective hemodynamic profile for the treatment of hypertension. Further electrophysiological studies have also revealed Class I and III antiarrhythmic properties, broadening its potential therapeutic utility. This in-depth understanding of its pharmacology is critical for its continued application and for the development of future cardiovascular agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of amosulalol on the electrical responses of guinea-pig vascular smooth muscle to adrenoceptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KEGG DRUG: Amosulalol [kegg.jp]

- 12. KEGG DRUG: Amosulalol [genome.jp]

- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 14. Schild equation - Wikipedia [en.wikipedia.org]

- 15. Electrophysiological effects of amosulalol, a new alpha- and beta-adrenoceptor blocker, in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Amosulalol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol Hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action, exhibiting competitive antagonism at both α1- and non-selective β-adrenergic receptors. This dual blockade leads to a reduction in peripheral vascular resistance via α1-adrenoceptor inhibition and a modulation of cardiac output and renin secretion through β-adrenoceptor inhibition. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinity, pharmacokinetics, and the experimental methodologies used for its characterization. The information is presented to support further research and development in the field of cardiovascular therapeutics.

Introduction

This compound is a third-generation adrenoceptor antagonist used in the management of hypertension.[1][2] Its therapeutic efficacy stems from its unique ability to simultaneously block both α1- and β-adrenergic receptors.[3][4] This dual antagonism offers a comprehensive approach to blood pressure control by targeting two key regulatory pathways in the cardiovascular system. The blockade of α1-adrenergic receptors leads to vasodilation and a decrease in total peripheral resistance, while the blockade of β-adrenergic receptors reduces heart rate, myocardial contractility, and renin secretion from the kidneys.[5][6] This document serves as an in-depth technical resource, summarizing the key pharmacological data and experimental protocols related to this compound.

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism at adrenergic receptors.

-

α1-Adrenergic Receptor Blockade: By blocking α1-adrenergic receptors on vascular smooth muscle, amosulalol inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine. This leads to arterial and venous dilation, resulting in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[5]

-

β-Adrenergic Receptor Blockade: Amosulalol is a non-selective β-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors.

-

β1-Adrenoceptor Blockade: In the heart, β1-receptor blockade leads to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction. In the kidneys, β1-blockade inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[3][6]

-

β2-Adrenoceptor Blockade: The blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction in certain vascular beds.

-

The combined α1- and β-blocking properties of amosulalol result in a potent antihypertensive effect with a reduced likelihood of reflex tachycardia, a common side effect of standalone vasodilators.[6]

Signaling Pathways

The antagonistic action of this compound on α1- and β-adrenergic receptors disrupts their respective downstream signaling cascades.

Quantitative Pharmacological Data

The affinity of this compound for adrenergic receptors has been quantified using various in vitro and in vivo methods.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| α-adrenoceptor | pA2 | 8.6 | Rat Aorta | [7] |

| β1-adrenoceptor | pA2 | 7.5 | Rat Right Ventricle | [7] |

| β1-adrenoceptor | pA2 | 8.1 | Rat Right Ventricle | [7] |

Note: More comprehensive data, including Ki values from competitive radioligand binding assays for α1, α2, β1, and β2 receptors, would provide a more complete profile of Amosulalol's binding affinity.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Human | 12.5-150 mg | Oral | 2-4 | ~5 | ~100 | [8] |

| Human | 0.16 mg/kg | IV | - | 2.8 (β-phase) | - | [8] |

| Rat | 10-100 mg/kg | Oral | 0.5-1 | - | 22-31 | [3] |

| Dog | 3-30 mg/kg | Oral | 0.5-1 | - | 51-59 | [3] |

| Monkey | 3-10 mg/kg | Oral | 1.7-2.7 | - | 57-66 | [3] |

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive)

This in vitro assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol Details:

-

Membrane Preparation: Homogenize tissues (e.g., rat brain cortex for α1, heart for β1) or cultured cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and a range of concentrations of unlabeled this compound.

-

Equilibrium: Incubate the mixture for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Amosulalol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Amosulalol that inhibits 50% of the specific radioligand binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol evaluates the blood pressure-lowering effects of Amosulalol in a genetic model of hypertension.

Protocol Details:

-

Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension.

-

Baseline Measurements: Acclimatize the rats to the measurement procedure. Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff plethysmography system.

-

Drug Administration: Administer this compound, dissolved in a suitable vehicle (e.g., distilled water), orally by gavage at various doses. The control group receives the vehicle alone.

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.

-

Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Compare the mean changes in the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a well-characterized antihypertensive agent with a dual mechanism of action involving the blockade of both α1- and β-adrenergic receptors. This unique pharmacological profile provides effective blood pressure control by targeting multiple physiological pathways. The quantitative data and experimental protocols outlined in this technical guide offer a solid foundation for researchers and drug development professionals working on novel cardiovascular therapies. Further research focusing on a more detailed characterization of its binding affinities to adrenergic receptor subtypes and the elucidation of its effects on downstream signaling molecules will continue to enhance our understanding of this important therapeutic agent.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Amosulalol HCl | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Amosulalol Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Amosulalol hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as both an α1 and a non-selective β-adrenergic receptor antagonist. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of amosulalol and related compounds. A comprehensive review of the available literature has been conducted to elucidate the key structural motifs responsible for its pharmacological profile. This document summarizes quantitative data on receptor affinity and functional blockade, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this class of cardiovascular drugs.

Introduction

Amosulalol is a third-generation adrenergic antagonist that effectively lowers blood pressure by combining the vasodilatory effects of α1-adrenoceptor blockade with the cardiac effects of β-adrenoceptor blockade.[1] This dual action provides a favorable hemodynamic profile, reducing peripheral resistance while mitigating the reflex tachycardia that can occur with selective α1-blockers.[2][3] The chemical structure of amosulalol, (±)-5-(1-Hydroxy-2-((2-(o-methoxyphenoxy)ethyl)amino)ethyl)-o-toluenesulfonamide, contains several key features that contribute to its activity, including a phenylethanolamine core, a sulfonamide group, and a methoxyphenoxyethyl side chain.[4] Understanding the relationship between these structural components and the resulting pharmacological activity is crucial for the design of new, more potent, and selective adrenergic antagonists.

Core Structure-Activity Relationships

The pharmacological activity of amosulalol and its analogs is dictated by specific structural features that govern their interaction with α- and β-adrenergic receptors. The arylethanolamine backbone is a common feature in many adrenergic ligands.[5]

The Arylethanolamine Core and Stereochemistry

The ethanolamine side chain is critical for binding to both α- and β-adrenergic receptors. The hydroxyl group on the benzylic carbon and the secondary amine are essential for high-affinity interactions. Stereochemistry at the chiral center bearing the hydroxyl group plays a significant role in the β-blocking activity of amosulalol. The (-)-enantiomer is substantially more potent in blocking β1-adrenoceptors than the (+)-enantiomer.[6] This stereoselectivity is a hallmark of β-blockers, with the (R)-configuration generally being the more active enantiomer for aryloxypropanolamines, a class structurally related to amosulalol.

The Substituted Aromatic Ring and the Sulfonamide Moiety

The substituents on the aromatic ring are key determinants of both the potency and the selectivity of adrenergic antagonists. In amosulalol, the tolyl-sulfonamide group is a critical feature. The sulfonamide group is known to be a "phenol equivalent" and can participate in hydrogen bonding interactions within the receptor binding pocket, a feature often associated with agonist activity in some adrenergic ligands but contributing to the binding of antagonists as well.[5][7] The position of this group on the aromatic ring influences its interaction with the receptor.

The Amino Side Chain

The nature of the substituent on the amino group is a major factor in determining the selectivity and potency of β-blockers. For aryloxypropanolamines, bulky alkyl groups like isopropyl or tert-butyl on the nitrogen atom are known to confer high β-blocking potency.[5] In amosulalol, the N-substituent is a 2-(o-methoxyphenoxy)ethyl group. This larger, more complex side chain contributes to its dual α- and β-blocking activity. Modifications to this side chain would be expected to significantly alter the pharmacological profile of the molecule.

Quantitative Analysis of Adrenergic Receptor Blockade

While a comprehensive SAR study with a wide range of amosulalol analogs is not publicly available, data for amosulalol and its stereoisomers provide insight into the quantitative aspects of its adrenergic receptor blockade. The potency of competitive antagonists is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

| Compound | Receptor Target | Preparation | pA2 Value | Reference |

| (±)-Amosulalol | β1-adrenoceptor | Rat Right Ventricle | 7.5, 8.1 | [8] |

| (±)-Amosulalol | α1-adrenoceptor | Rat Aorta | 8.6 | [8] |

| (-)-Amosulalol | β1-adrenoceptor | Rat Right Ventricle | 7.9 | [8] |

| (+)-Amosulalol | β1-adrenoceptor | Rat Right Ventricle | 5.9 | [8] |

Table 1: Quantitative data for the adrenergic blocking activity of amosulalol and its enantiomers.

Signaling Pathways

Amosulalol exerts its effects by blocking the signaling cascades initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1- and β1-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are Gq protein-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium leads to the contraction of smooth muscle, such as that in blood vessels. Amosulalol blocks this pathway, leading to vasodilation.[10]

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-1 adrenergic receptors are Gs protein-coupled receptors predominantly found in the heart.[11] Activation of these receptors stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[12] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate, contractility, and conduction velocity. Amosulalol antagonizes this pathway, resulting in a decrease in these cardiac parameters.[13][14]

Figure 2: Beta-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The determination of the structure-activity relationship of amosulalol and its analogs relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.

Radioligand Binding Assay for Adrenergic Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki) or the concentration that inhibits 50% of specific binding (IC50).

Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat heart for β1, rat cerebral cortex for α1) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., amosulalol) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., phentolamine for α1, propranolol for β).

-

The reaction is incubated to equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

-

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Functional Assay in Isolated Tissues (Schild Analysis for pA2 Determination)

Functional assays in isolated tissues are used to determine the potency of an antagonist in blocking the physiological response to an agonist. The pA2 value is a measure of the antagonist's potency.

Protocol:

-

Tissue Preparation:

-

An appropriate tissue is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and aerated with carbogen (95% O2, 5% CO2).

-

For α1-antagonism, a strip of rat thoracic aorta can be used. For β1-antagonism, spontaneously beating rat right atria or electrically stimulated left atria can be used.

-

The tissue is allowed to equilibrate under a resting tension.

-

-

Cumulative Concentration-Response Curve (CCRC) to Agonist:

-

A CCRC is constructed by adding increasing concentrations of a standard agonist (e.g., phenylephrine for α1, isoproterenol for β1) to the organ bath and recording the response (e.g., contraction for aorta, increase in heart rate or force of contraction for atria).

-

-

Antagonist Incubation and Second CCRC:

-

The tissue is washed to remove the agonist.

-

A known concentration of the antagonist (e.g., amosulalol) is added to the organ bath and allowed to incubate for a specific period to reach equilibrium.

-

A second CCRC to the same agonist is then constructed in the presence of the antagonist.

-

-

Repeat with Different Antagonist Concentrations:

-

The procedure is repeated at least two more times with different concentrations of the antagonist.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

For a competitive antagonist, this should yield a straight line with a slope of 1. The pA2 value is the x-intercept of this line.

-

Conclusion

The dual α1- and β-adrenergic antagonist activity of this compound is a direct result of its unique chemical structure. The arylethanolamine core, the stereochemistry at the benzylic hydroxyl group, the tolyl-sulfonamide substituent, and the N-linked methoxyphenoxyethyl side chain all play crucial roles in its interaction with adrenergic receptors. While detailed quantitative SAR data for a broad series of amosulalol analogs are not extensively documented in publicly accessible literature, the foundational principles of adrenergic antagonist SAR provide a strong basis for understanding its pharmacological profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further investigate and design novel compounds with tailored adrenergic activity. Future research focused on the systematic modification of the amosulalol scaffold will be invaluable in refining our understanding of the nuanced structure-activity relationships that govern dual α/β-blockade and in the development of next-generation cardiovascular therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blood pressure lowering efficacy of dual alpha and beta blockers for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blood pressure lowering efficacy of dual alpha and beta blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 7. Alpha and beta dual receptor blockers for treatment of high blood pressure | Cochrane [cochrane.org]

- 8. Synthesis and structure-activity relationship of some new beta-blocking agents with possible alpha-adrenoreceptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of Amosulalol Hydrochloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol Hydrochloride, a potent antihypertensive agent, represents a significant development in the pharmacological management of cardiovascular diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of amosulalol. It details its unique dual mechanism of action as both an α1 and a non-selective β-adrenergic receptor antagonist. This document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for its synthesis and evaluation, and visual representations of its mechanism of action and synthetic pathway to facilitate a comprehensive understanding for research and development professionals.

Introduction

Amosulalol, developed by Yamanouchi Pharmaceutical under the code YM-09538, is a third-generation adrenergic antagonist.[1] It is distinguished by its combined antagonistic effects on both α1 and β-adrenergic receptors.[2] This dual blockade offers a comprehensive approach to lowering blood pressure by simultaneously reducing peripheral vascular resistance through α1-blockade and decreasing cardiac output and renin release via β-blockade.[2][3] This guide serves as a technical resource, consolidating key data and methodologies related to this compound.

Discovery and Development

The development of amosulalol was rooted in the endeavor to create an antihypertensive agent with a broader mechanism of action than the selective β-blockers or α-blockers available at the time. The research, conducted by Yamanouchi Pharmaceuticals, focused on phenylethanolamine derivatives. The core concept was to integrate both α- and β-adrenergic receptor blocking functionalities into a single molecule to achieve a more potent and balanced antihypertensive effect.

Structure-Activity Relationship (SAR)

Studies on the stereoisomers of amosulalol have provided valuable insights into its structure-activity relationship. The antagonistic activity of amosulalol is highly stereoselective. The (+)-isomer exhibits significantly greater potency at α-adrenergic receptors, while the (-)-isomer is more potent at β-adrenergic receptors.[4] This stereochemical differentiation underscores the distinct structural requirements for optimal interaction with each receptor subtype. The racemate, amosulalol, therefore, provides a balanced antagonism of both receptor types.[4]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as outlined in the patent literature. The following is a representative synthetic scheme.

Synthetic Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocol for Synthesis

The following protocol is a general representation based on patented synthesis methods.

Step 1: Synthesis of 5-Acetyl-2-methylbenzenesulfonamide 4-Methylacetophenone undergoes a series of reactions including nitration, reduction, diazotization, sulfonation, and acylation to yield 5-acetyl-2-methylbenzenesulfonamide.

Step 2: Synthesis of 5-(Bromoacetyl)-2-methylbenzenesulfonamide 5-Acetyl-2-methylbenzenesulfonamide is halogenated, typically using bromine in a suitable solvent, to produce 5-(bromoacetyl)-2-methylbenzenesulfonamide.

Step 3: Synthesis of 5-(2-(o-Methoxyphenoxy)ethylamino)acetyl-2-methylbenzenesulfonamide The bromoacetyl derivative is then reacted with o-methoxyphenoxyethylamine. This reaction introduces the side chain responsible for the β-adrenergic blocking activity.

Step 4: Synthesis of Amosulalol The ketone in the intermediate from the previous step is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride, to form the final amosulalol base.

Step 5: Formation of this compound The amosulalol base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound, the stable salt form used in pharmaceutical preparations.

Pharmacological Profile

Amosulalol's pharmacological effects are a direct consequence of its dual adrenergic antagonism.

Mechanism of Action

Amosulalol competitively inhibits postsynaptic α1-adrenergic receptors, leading to vasodilation and a decrease in peripheral resistance. Simultaneously, it blocks β1 and β2-adrenergic receptors. The blockade of β1-receptors in the heart reduces heart rate and contractility, leading to a decrease in cardiac output. β1-receptor blockade in the kidneys inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system.

Caption: Mechanism of action of this compound.

Pharmacodynamics

The in vitro and in vivo pharmacological activities of amosulalol have been extensively characterized.

Table 1: In Vitro Receptor Binding Affinities (pKi) of Amosulalol [4]

| Receptor Subtype | Racemic Amosulalol | (+)-Amosulalol | (-)-Amosulalol |

| α1-Adrenergic | 8.35 | 8.64 | 7.49 |

| α2-Adrenergic | 6.22 | 6.20 | 6.13 |

| β1-Adrenergic | 7.74 | 6.07 | 8.04 |

| β2-Adrenergic | 7.15 | 5.57 | 7.42 |

Table 2: In Vitro Antagonist Potencies (pA2) of Amosulalol in Isolated Rat Tissues [5]

| Tissue | Receptor | Agonist | pA2 Value |

| Aorta | α1 | Phenylephrine | 8.6 |

| Right Ventricle | β1 | Isoprenaline | 7.5 - 8.1 |

Table 3: In Vivo Adrenergic Blocking Activity (DR10) of Oral Amosulalol in Pithed Rats [3]

| Receptor | Agonist | DR10 (mg/kg) |

| α1 | Phenylephrine | 11.5 |

| β1 | Isoproterenol | 13.6 |

Pharmacokinetics

Pharmacokinetic studies in humans have shown that amosulalol is well absorbed after oral administration.

Table 4: Pharmacokinetic Parameters of Amosulalol in Humans After a Single Oral Dose

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours |

| Elimination Half-life (t1/2) | ~5 hours |

| Systemic Availability | ~100% |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

The following is a generalized protocol for determining the receptor binding affinity of amosulalol.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Rat brain tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the adrenergic receptors.

-

Incubation: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors, and [3H]dihydroalprenolol for β receptors) and varying concentrations of amosulalol.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of amosulalol that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Assay for Antagonist Potency (General Protocol)

This protocol outlines a general method for determining the pA2 value of amosulalol in isolated tissues.

Methodology:

-

Tissue Preparation: A segment of rat thoracic aorta (for α1 antagonism) or the right ventricle (for β1 antagonism) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Concentration-Response Curves: Cumulative concentration-response curves to an appropriate agonist (phenylephrine for aorta, isoprenaline for ventricle) are obtained.

-

Antagonist Incubation: The tissue is then incubated with a fixed concentration of amosulalol for a predetermined period.

-

Repeat Concentration-Response: The agonist concentration-response curve is repeated in the presence of amosulalol.

-

Data Analysis: The rightward shift of the agonist concentration-response curve caused by amosulalol is used to calculate the pA2 value using a Schild plot analysis.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Methodology:

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

-

Drug Administration: Amosulalol is administered orally at various doses.

-

Data Collection: Blood pressure and heart rate are monitored at multiple time points after drug administration.

-

Data Analysis: The dose-dependent reduction in blood pressure is determined, and the potency is often expressed as the dose required to produce a certain level of effect (e.g., ED50).

Conclusion

This compound is a well-characterized dual α1 and β-adrenergic receptor antagonist with proven antihypertensive efficacy. Its unique pharmacological profile, combining the benefits of both α- and β-blockade, makes it a valuable therapeutic agent. This technical guide has provided a comprehensive overview of its discovery, a detailed synthetic pathway, and a compilation of its key pharmacological data. The experimental protocols outlined herein serve as a valuable resource for researchers and drug development professionals working in the field of cardiovascular pharmacology. Further research into the long-term clinical outcomes and potential applications in other cardiovascular conditions is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Autonomic and Antihypertensive Activity of Oral Amosulalol (YM-09538), a Combined α- and β-Adrenoceptor Blocking Agent in Conscious Rats [jstage.jst.go.jp]

- 4. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Amosulalol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent pharmacological agent with a dual mechanism of action, functioning as both an alpha- and beta-adrenergic receptor antagonist.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of Amosulalol, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental evaluation. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Pharmacological Profile

Amosulalol is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[1] Its therapeutic effects, primarily in the management of hypertension, stem from its ability to inhibit the physiological responses mediated by the binding of catecholamines like norepinephrine and epinephrine to these receptors. The blockade of alpha-1 adrenergic receptors leads to vasodilation and a reduction in peripheral resistance, while the blockade of beta-adrenergic receptors, particularly beta-1 receptors in the heart, results in decreased heart rate and myocardial contractility.[1]

Quantitative Analysis of Receptor Antagonism

The in vitro potency and selectivity of this compound have been quantified through both radioligand binding assays and functional organ bath experiments. The binding affinity is expressed as pKi, the negative logarithm of the inhibition constant (Ki), while the functional antagonist potency is represented by the pA2 value, the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to elicit the original response.

| Parameter | Receptor Subtype | Value | Experimental System | Reference |

| Binding Affinity (pKi) | Alpha-1 Adrenoceptor | 8.8 | Rat brain membrane | [1] |

| Alpha-2 Adrenoceptor | <6.0 | Rat brain membrane | [1] | |

| Beta-1 Adrenoceptor | 7.9 | Rat brain membrane | [1] | |

| Beta-2 Adrenoceptor | 7.5 | Rat brain membrane | [1] | |

| Functional Antagonism (pA2) | Alpha-1 Adrenoceptor | 8.6 | Rat isolated aorta (vs. Phenylephrine) | [2] |

| Beta-1 Adrenoceptor | 7.5 - 8.1 | Rat isolated right ventricle (vs. Isoprenaline) | [2] |

Signaling Pathways

Amosulalol exerts its effects by interfering with the canonical signaling pathways of adrenergic receptors. Alpha-1 adrenergic receptors are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and subsequent smooth muscle contraction. Beta-adrenergic receptors are Gs-protein coupled receptors that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent physiological effects such as increased heart rate and muscle relaxation. By blocking these receptors, Amosulalol inhibits these downstream signaling events.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of Amosulalol for adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Methodology:

-

Membrane Preparation: Tissues expressing the target adrenergic receptors (e.g., rat brain) are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for alpha-1, [3H]-dihydroalprenolol for beta receptors) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Amosulalol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Isolated Aortic Ring Functional Assay

This ex vivo assay assesses the functional antagonism of Amosulalol at alpha-1 adrenergic receptors by measuring its effect on the contraction of isolated aortic smooth muscle.

Methodology:

-

Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings of approximately 2-3 mm in width.

-

Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The rings are allowed to equilibrate under a resting tension. The viability of the tissue is confirmed by inducing a contraction with a standard agonist like phenylephrine.

-

Antagonist Incubation: The tissues are pre-incubated with various concentrations of this compound for a defined period.

-

Agonist Challenge: A cumulative concentration-response curve to an alpha-1 adrenergic agonist (e.g., phenylephrine) is generated in the presence of each concentration of Amosulalol.

-

Data Recording: The isometric tension of the aortic rings is recorded throughout the experiment.

-

Data Analysis: The rightward shift of the agonist concentration-response curves in the presence of Amosulalol is used to construct a Schild plot, from which the pA2 value is determined.

Isolated Papillary Muscle Functional Assay

This assay evaluates the functional antagonism of Amosulalol at beta-1 adrenergic receptors by measuring its effect on the contractility of isolated cardiac papillary muscle.

Methodology:

-

Tissue Preparation: The heart is excised, and the right ventricular papillary muscle is carefully dissected.

-

Mounting: The papillary muscle is mounted in an organ bath containing a physiological salt solution at 37°C and aerated with a gas mixture.

-

Stimulation: The muscle is subjected to electrical field stimulation at a constant frequency to induce regular contractions.

-

Antagonist Incubation: The tissue is pre-incubated with different concentrations of this compound.

-

Agonist Challenge: A cumulative concentration-response curve to a beta-adrenergic agonist (e.g., isoprenaline) is generated in the presence of Amosulalol.

-

Data Recording: The isometric contractile force of the papillary muscle is recorded.

-

Data Analysis: The pA2 value is determined from the rightward shift of the agonist concentration-response curves using Schild plot analysis.

Conclusion

The in vitro characterization of this compound confirms its profile as a potent and selective alpha-1 adrenergic antagonist and a non-selective beta-adrenergic antagonist. The quantitative data from radioligand binding and functional assays provide a solid foundation for understanding its mechanism of action and for its further development as a therapeutic agent. The detailed protocols and workflows presented in this guide offer a practical resource for the continued investigation of Amosulalol and other adrenergic modulators.

References

- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Amosulalol Hydrochloride: An In-depth Technical Guide on Adrenergic Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as both an alpha- and beta-adrenergic receptor antagonist. This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by simultaneously targeting the vasoconstrictive effects mediated by alpha-1 adrenergic receptors and the cardiac stimulation mediated by beta-1 adrenergic receptors. Furthermore, its activity at beta-2 adrenergic receptors contributes to its overall pharmacological effects. The stereochemistry of the amosulalol molecule plays a critical role in its receptor affinity, with different isomers exhibiting distinct selectivities for alpha and beta-adrenergic receptor subtypes. This technical guide provides a detailed overview of the adrenergic receptor affinity of amosulalol and its stereoisomers, supported by experimental data and methodologies.

Adrenergic Receptor Affinity of Amosulalol and its Stereoisomers

The affinity of amosulalol and its stereoisomers for adrenergic receptors has been determined through radioligand binding assays (providing pKi values) and functional studies in isolated tissues (providing pA2 values). The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity. The pA2 value is a measure of the potency of a competitive antagonist, with a higher value indicating greater potency.

Studies have consistently shown that amosulalol is a selective antagonist for alpha-1 adrenoceptors over alpha-2 adrenoceptors and a non-selective antagonist for beta-adrenoceptors. A key study by Honda et al. (1986) systematically evaluated the antagonist potencies of the racemate ((±)-amosulalol), its (-)- and (+)-stereoisomers, and a desoxy derivative (YM-11133) at alpha-1, alpha-2, beta-1, and beta-2 adrenoceptors.

The research revealed a significant stereoselectivity in receptor binding. The (+)-isomer of amosulalol demonstrated a markedly higher affinity for alpha-1 adrenoceptors compared to the (-)-isomer. Conversely, the (-)-isomer exhibited a much greater affinity for both beta-1 and beta-2 adrenoceptors than the (+)-isomer. The racemic mixture, (±)-amosulalol, generally displays potencies that are a composite of its constituent isomers.

Quantitative Affinity Data

The following table summarizes the adrenergic receptor affinity of amosulalol and its stereoisomers, with data primarily derived from the pivotal study by Honda et al. (1986).

| Compound | Receptor | pKi (Radioligand Binding) | pA2 (Isolated Tissue) |

| (±)-Amosulalol | α1 | 8.3 | 8.1 (Rat Vas Deferens) |

| α2 | 6.1 | < 6 (Rat Vas Deferens) | |

| β1 | 7.8 | 7.9 (Guinea Pig Atria) | |

| β2 | 7.3 | 7.4 (Guinea Pig Trachea) | |

| (-)-Amosulalol | α1 | 7.5 | 7.3 (Rat Vas Deferens) |

| α2 | < 6 | < 6 (Rat Vas Deferens) | |

| β1 | 8.5 | 8.6 (Guinea Pig Atria) | |

| β2 | 8.0 | 8.1 (Guinea Pig Trachea) | |

| (+)-Amosulalol | α1 | 8.7 | 8.5 (Rat Vas Deferens) |

| α2 | 6.3 | < 6 (Rat Vas Deferens) | |

| β1 | 6.8 | 6.9 (Guinea Pig Atria) | |

| β2 | 6.3 | 6.4 (Guinea Pig Trachea) |

Table 1: Adrenergic Receptor Affinity of Amosulalol and its Stereoisomers.

Signaling Pathways

Amosulalol exerts its therapeutic effects by blocking the signaling pathways initiated by the binding of endogenous catecholamines (e.g., norepinephrine and epinephrine) to adrenergic receptors.

Caption: Alpha-1 adrenergic receptor signaling pathway and its blockade by amosulalol.

Caption: Beta-adrenergic receptor signaling pathway and its blockade by amosulalol.

Experimental Protocols

The determination of the adrenergic receptor affinity of this compound involves two primary experimental approaches: radioligand binding assays and in vitro functional assays using isolated tissues.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor of interest and how amosulalol and its isomers compete with this binding.

1. Alpha-1 Adrenergic Receptor Binding Assay:

-

Tissue Preparation: Membranes are prepared from the cerebral cortex of male Wistar rats. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Radioligand: [³H]prazosin, a selective alpha-1 adrenergic receptor antagonist, is used.

-

Assay Conditions: The membrane preparation is incubated with a fixed concentration of [³H]prazosin and varying concentrations of the unlabeled competitor (amosulalol or its isomers). The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled alpha-1 antagonist (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the competitor that inhibits 50% of the specific binding) are determined, and the Ki values are calculated using the Cheng-Prusoff equation.

2. Beta-Adrenergic Receptor Binding Assay:

-

Tissue Preparation: Membranes from rat heart (rich in beta-1 receptors) or lung (rich in beta-2 receptors) are used.

-

Radioligand: [³H]dihydroalprenolol (DHA), a non-selective beta-adrenergic receptor antagonist, is commonly used.

-

Assay Conditions and Analysis: The procedure is similar to the alpha-1 binding assay, with appropriate adjustments for the specific receptor and radioligand.

Caption: Generalized workflow for a radioligand binding assay.

In Vitro Isolated Tissue Assays

These functional assays measure the ability of amosulalol and its isomers to antagonize the physiological response induced by an adrenergic agonist in a specific isolated tissue.

1. Alpha-1 Adrenergic Antagonism (Rat Vas Deferens):

-

Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Experimental Procedure: A cumulative concentration-response curve to an alpha-1 agonist (e.g., norepinephrine or phenylephrine) is established. The tissue is then incubated with a fixed concentration of amosulalol or one of its isomers for a specific period, and the agonist concentration-response curve is re-determined.

-

Data Analysis: The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the antagonist concentration. The pA2 value is determined from the x-intercept of the Schild plot.

2. Beta-1 Adrenergic Antagonism (Guinea Pig Atria):

-

Tissue Preparation: The right atria from a guinea pig are isolated and mounted in an organ bath. The spontaneous beating rate is recorded.

-

Experimental Procedure: A cumulative concentration-response curve to a beta-agonist (e.g., isoproterenol) is obtained by measuring the increase in the atrial rate. The antagonism by amosulalol or its isomers is then assessed as described for the vas deferens.

-

Data Analysis: The pA2 value is determined from a Schild plot.

3. Beta-2 Adrenergic Antagonism (Guinea Pig Trachea):

-

Tissue Preparation: A tracheal strip from a guinea pig is mounted in an organ bath. The tissue is pre-contracted with an agent like histamine or carbachol.

-

Experimental Procedure: The relaxant effect of a beta-2 agonist (e.g., salbutamol or fenoterol) is measured. The antagonistic effect of amosulalol or its isomers on this relaxation is then determined.

-

Data Analysis: The pA2 value is calculated using a Schild plot.

Conclusion

This compound's therapeutic efficacy as an antihypertensive agent is rooted in its dual antagonism of alpha-1 and beta-adrenergic receptors. The stereoisomers of amosulalol exhibit pronounced selectivity, with the (+)-isomer being more potent at alpha-1 adrenoceptors and the (-)-isomer showing higher affinity for beta-adrenoceptors. This detailed understanding of its receptor affinity profile, derived from rigorous radioligand binding and in vitro functional studies, is crucial for researchers and clinicians in the fields of pharmacology and drug development. The distinct properties of its stereoisomers also offer potential avenues for the development of more targeted adrenergic receptor modulators.

Amosulalol Hydrochloride for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as a competitive antagonist at both α1- and β-adrenergic receptors. This dual blockade leads to a reduction in peripheral vascular resistance and a decrease in cardiac output, contributing to its efficacy in lowering blood pressure. This technical guide provides an in-depth overview of this compound, focusing on its pharmacology, pharmacokinetics, clinical efficacy in hypertension, and associated experimental methodologies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of antihypertensive therapies.

Introduction

Essential hypertension is a multifactorial condition characterized by elevated blood pressure, which significantly increases the risk of cardiovascular, cerebrovascular, and renal diseases.[1] The sympathetic nervous system plays a crucial role in blood pressure regulation, and its overactivity is a key factor in the pathogenesis of hypertension. Adrenergic receptors, specifically α1, β1, and β2 receptors, are central to this regulation. This compound is a third-generation adrenoceptor antagonist that simultaneously blocks α1- and β-adrenergic receptors, offering a comprehensive approach to managing hypertension.[2][3] Its dual action allows for the reduction of blood pressure by decreasing both peripheral vascular resistance (α1-blockade) and cardiac output (β1-blockade), without the reflex tachycardia often associated with selective α1-blockers.[4]

Mechanism of Action

This compound is a non-selective β-adrenergic blocker and a selective α1-adrenergic antagonist.[2]

-

α1-Adrenergic Blockade: By selectively blocking α1-adrenergic receptors on vascular smooth muscle, amosulalol inhibits norepinephrine-induced vasoconstriction. This leads to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[2][4]

-

β-Adrenergic Blockade: Amosulalol acts as a non-selective antagonist at β1- and β2-adrenergic receptors.[2]

-

β1-Receptor Blockade: Primarily located in the heart, blockade of β1-receptors reduces heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect), leading to a decrease in cardiac output.[2] This action also suppresses the release of renin from the kidneys, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS).[3]

-

β2-Receptor Blockade: Antagonism of β2-receptors, found in bronchial and vascular smooth muscle, can potentially lead to bronchoconstriction and vasoconstriction. However, the vasodilatory effect of the α1-blockade typically predominates.[2]

-

The combined effect of α1 and β-blockade results in a potent antihypertensive effect with a reduced likelihood of reflex tachycardia.[4]

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of key signaling pathways associated with adrenergic receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various animal models and in humans.

Preclinical Pharmacokinetics

Studies in rats, dogs, and monkeys have shown that amosulalol is rapidly absorbed after oral administration.[5][6]

Table 1: Pharmacokinetic Parameters of Amosulalol in Animal Models

| Parameter | Rats | Dogs | Monkeys |

| Intravenous Administration (1 mg/kg) | |||

| Terminal Half-life (t½) | 2.5 h[5][6] | 2.1 h[5][6] | 1.8 h[5][6] |

| Plasma Clearance | > Dogs > Monkeys[5][6] | - | - |

| Oral Administration | |||

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1 h (10-100 mg/kg)[5][6] | 0.5 - 1 h (3-30 mg/kg)[5][6] | 1.7 - 2.7 h (3-10 mg/kg)[5][6] |

| Systemic Bioavailability | 22 - 31%[5][6] | 51 - 59%[5][6] | 57 - 66%[5][6] |

In mice, after intravenous administration (10 mg/kg), the terminal half-life was 1.1 hours.[7] The systemic bioavailability of a 10 mg/kg oral dose was 38.7%.[7]

Human Pharmacokinetics

In human subjects, amosulalol is well absorbed after oral administration, with peak plasma levels generally reached within 2 to 4 hours.[8] The plasma concentration-time curve after intravenous administration fits a two-compartment model.[8]

Table 2: Pharmacokinetic Parameters of Amosulalol in Humans

| Parameter | Value |

| Intravenous Administration (0.16 mg/kg) | |

| Terminal Half-life (t½β) | 2.8 ± 0.1 h[8] |

| Volume of Distribution | 0.75 ± 0.06 L/kg[8] |

| Clearance | 8.09 ± 0.54 L/hr[8] |

| Oral Administration (12.5 - 150 mg) | |

| Time to Maximum Plasma Concentration (Tmax) | 2 - 4 h[8] |

| Terminal Half-life (t½) | ~5 h (range 4.4 - 5.7 h)[8] |

| Systemic Bioavailability | ~100%[8] |

Clinical Efficacy in Hypertension

Multiple clinical studies have demonstrated the efficacy of this compound in the treatment of mild to moderate essential hypertension.

Table 3: Summary of Clinical Trials of this compound in Essential Hypertension

| Study | Patient Population | Dosage | Duration | Key Findings |

| Lee D.I., et al. | 30 patients with essential hypertension (mean age 55) | 20-60 mg daily (starting at 10mg twice daily) | 10 weeks | - Significant reduction in systolic and diastolic blood pressure after 2 weeks.[6]- Initial SBP/DBP: 172.4/104.7 mmHg; Final SBP/DBP: 149.3/92.5 mmHg.[6]- Overall hypotensive effect observed in 70% of patients.[6]- Slight but significant decrease in pulse rate.[6] |

| Anonymous | 31 hypertensive patients (mean age 52.7) | 20-60 mg daily | 8 weeks | - Significant reduction in blood pressure after 2 weeks, maintained for 8 weeks.[9]- Baseline SBP/DBP: 167.5/107.8 mmHg; After 8 weeks SBP/DBP: 145.1/94.7 mmHg (average of treatment period).[9]- 94% of patients showed a tendency for blood pressure decline.[9]- Significant decrease in heart rate.[9] |

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical and clinical studies of this compound.

In Vitro Electrophysiology in Rabbit Papillary Muscle

-

Objective: To assess the electrophysiological effects of amosulalol.

-

Methodology:

-

Isolated rabbit papillary muscles were used.

-

Standard microelectrode techniques were employed to record action potentials.

-

The effects of amosulalol (at concentrations above 3 µM) were compared with those of labetalol, prazosin, and propranolol.

-

Parameters measured included the maximum rate of depolarization (Vmax) and action potential duration (APD).

-

The influence of stimulation rate (0.25 to 2.0 Hz) on Vmax was also investigated.[5]

-

-

Findings: Amosulalol demonstrated a concentration-dependent decrease in Vmax and an increase in APD, suggesting Class I and III antiarrhythmic properties.[5]

In Vitro Vascular Smooth Muscle Studies in Guinea Pig

-

Objective: To investigate the effects of amosulalol on electrical responses of vascular smooth muscle cells.

-

Methodology:

-

Smooth muscle cells from guinea-pig mesenteric artery, mesenteric vein, main pulmonary artery, and portal vein were isolated.

-

The effects of amosulalol (10⁻¹⁰ - 10⁻⁵ M) on membrane depolarization induced by noradrenaline and membrane hyperpolarization induced by isoprenaline were observed.

-

The impact on excitatory junction potentials (e.j.ps) produced by perivascular nerve stimulation was also assessed.[2][10]

-

-

Findings: Amosulalol was found to block α1- and β-adrenoceptors, and to a weaker extent, α2-adrenoceptors.[2][10]

Clinical Trial Protocol for Essential Hypertension

-

Objective: To evaluate the hypotensive efficacy, safety, and usefulness of amosulalol in patients with mild to moderate essential hypertension.

-

Methodology:

-

A cohort of 30 patients with essential hypertension was recruited.

-

This compound was administered orally at a daily dose of 20-60 mg for 10 weeks. The initial dose was 10 mg twice daily, with dose escalation to 40 mg and 60 mg daily at 2-week intervals if the hypotensive effect was unsatisfactory.

-

Blood pressure and pulse rate were measured every two weeks.

-

Subjective symptoms and side effects were monitored throughout the study.

-

Laboratory examinations, including complete blood count, serum chemistry, and urinalysis, were performed at the beginning and end of the study.[6]

-

References

- 1. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of amosulalol on the electrical responses of guinea-pig vascular smooth muscle to adrenoceptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Electrophysiological effects of amosulalol, a new alpha- and beta-adrenoceptor blocker, in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KoreaMed Synapse [synapse.koreamed.org]

- 7. Pharmacokinetics and metabolism of an alpha,beta-blocker, this compound, in mice: biliary excretion of carbamoyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses [pubmed.ncbi.nlm.nih.gov]

- 9. KoreaMed [koreamed.org]

- 10. Effects of amosulalol on the electrical responses of guinea-pig vascular smooth muscle to adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Amosulalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as both an α- and β-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the molecular targets of amosulalol, presenting quantitative data on its binding affinities and functional antagonism, detailed methodologies of key experimental protocols, and visual representations of the associated signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Molecular Targets: Adrenergic Receptors

Amosulalol exerts its primary pharmacological effects through competitive antagonism at multiple adrenergic receptor subtypes. It is a non-selective β-adrenoceptor blocker and a selective α1-adrenoceptor antagonist. The stereochemistry of amosulalol plays a significant role in its receptor selectivity, with the (+)-isomer showing higher affinity for α-adrenoceptors and the (-)-isomer favoring β-adrenoceptors.[1]

Quantitative Analysis of Adrenergic Receptor Antagonism

The antagonist potency of amosulalol and its stereoisomers has been quantified through both radioligand binding assays (pKi) and in vitro functional assays in isolated tissues (pA2).[1] The pKi value is the negative logarithm of the inhibition constant (Ki), representing the affinity of the drug for the receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response, providing a measure of functional antagonism.

Table 1: Quantitative Binding Affinity (pKi) and Functional Antagonism (pA2) of Amosulalol and its Stereoisomers

| Compound | α1-adrenoceptor | α2-adrenoceptor | β1-adrenoceptor | β2-adrenoceptor |

| pKi | pA2 | pKi | pA2 | |

| (+/-)-Amosulalol (racemate) | 7.9 | 8.0 | 5.8 | 5.9 |

| (-)-Amosulalol | 7.0 | 7.1 | 5.1 | 5.3 |

| (+)-Amosulalol | 8.1 | 8.2 | 6.0 | 6.1 |

Data sourced from a study comparing antagonist potencies in isolated organs and radioligand binding experiments.[1] pKi values were determined from radioligand binding assays using rat brain membranes. pA2 values were determined from in vitro experiments on isolated tissues.

Secondary and Off-Target Molecular Interactions

Beyond its primary targets, evidence suggests that amosulalol may interact with other molecular targets, which could contribute to its overall pharmacological profile.

-

α2-Adrenoceptor Antagonism: Studies in isolated rat right ventricle have suggested that amosulalol may act as an α2-adrenoceptor antagonist. This was concluded from the observation that its ability to increase nerve-evoked outflow of noradrenaline was prevented by pretreatment with the α2-antagonist idazoxan.[2]

-